molecular formula C13H13ClN2O2S B3753880 4-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide

4-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B3753880
M. Wt: 296.77 g/mol
InChI Key: CJCHYAAOCSMDLV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide is a thiazole-containing compound characterized by a butanamide backbone substituted with a 4-chlorophenoxy group at the 4-position and a 1,3-thiazol-2-ylamine moiety at the terminal amide. Thiazoles are heterocyclic aromatic systems with a sulfur and nitrogen atom, which are pivotal in medicinal chemistry due to their bioisosteric properties and diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects .

Properties

IUPAC Name

4-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c14-10-3-5-11(6-4-10)18-8-1-2-12(17)16-13-15-7-9-19-13/h3-7,9H,1-2,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCHYAAOCSMDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide typically involves the following steps:

    Formation of 4-chlorophenoxybutanoic acid: This can be achieved by reacting 4-chlorophenol with butanoic acid under acidic conditions.

    Thiazole ring formation: The 1,3-thiazole ring can be synthesized by reacting appropriate thioamide and α-haloketone precursors.

    Amide bond formation: The final step involves coupling the 4-chlorophenoxybutanoic acid with the thiazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs vary in substituents on the phenoxy ring, thiazole moiety, or amide chain, leading to differences in molecular weight, lipophilicity (logP), and hydrogen-bonding capacity. Below is a comparative analysis based on the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Pharmacological Activity (if reported) Reference
4-(4-Chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide (Target) C₁₃H₁₂ClN₂O₂S ~299.8 ~3.8* 4-Cl-phenoxy, thiazol-2-ylamide Not explicitly reported (structural analog data used)
4-(4-Chloro-3,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide C₁₈H₂₂ClN₂O₂S 352.9 4.6 4-Cl-3,5-diMe-phenoxy, 4,5-diMe-thiazole Not reported
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide C₂₀H₂₀ClN₃O₂S 401.9 4.8 4-Cl-benzyl, 2-Me-phenoxy, thiadiazole Not reported
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) C₁₂H₁₃N₂O₂S 265.3 ~1.2 4-OH-3-OMe-phenyl, acetamide Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9 mM)
4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b) C₁₀H₁₀N₂O₂S 238.3 ~0.9 2-OMe-phenol, 2-amino-thiazole Selective COX-2 inhibitor (IC₅₀ ~11.6 mM)

*Estimated using analogous compounds.

Key Observations:

Lipophilicity and Bioavailability :

  • The target compound’s XLogP3 (~3.8) is lower than its dimethyl-substituted analog (XLogP3 = 4.6) , suggesting reduced lipid solubility compared to bulkier derivatives. However, this value is higher than COX-inhibitory thiazoles (6a/b, XLogP3 ~0.9–1.2), which may limit blood-brain barrier penetration but enhance peripheral target engagement .

Thiazole vs. Thiadiazole: Replacement of thiazole with thiadiazole (as in ) introduces an additional nitrogen atom, which may enhance hydrogen-bonding interactions with enzymes like cyclooxygenase or kinases .

Biological Activity Trends: Thiazole derivatives with electron-withdrawing groups (e.g., 4-Cl) often exhibit stronger enzyme inhibition due to enhanced electrophilicity. For example, compound 6a’s acetamide group and 4-hydroxy-3-methoxyphenyl substituent contribute to its dual COX-1/COX-2 inhibition, whereas 6b’s 2-amino-thiazole moiety favors COX-2 selectivity .

Research Implications and Gaps

  • Pharmacological Data : Direct studies on the target compound’s activity are absent in the evidence. Prioritizing assays for COX/LOX inhibition (cf. ), antimicrobial activity (cf. ), or kinase inhibition (cf. ) is recommended.
  • Structural Optimization : Introducing sulfonamide groups (as in ) or fluorinated substituents (cf. ) could enhance target affinity and metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide

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